molecular formula C15H18N4O B14935893 N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14935893
M. Wt: 270.33 g/mol
InChI Key: CGIVGLNBEVTESW-UHFFFAOYSA-N
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Description

"N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide" is a heterocyclic compound featuring a pyridine moiety linked via a methyl group to a carboxamide nitrogen, fused to a partially saturated seven-membered cycloheptapyrazole core.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O/c20-15(17-10-11-6-8-16-9-7-11)14-12-4-2-1-3-5-13(12)18-19-14/h6-9H,1-5,10H2,(H,17,20)(H,18,19)

InChI Key

CGIVGLNBEVTESW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyridine derivative with a cycloheptanone derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific reaction media.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic applications are explored in various medical fields, including oncology, infectious diseases, and neurology.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Key Features
N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (Target) Cycloheptapyrazole Pyridin-4-ylmethyl Partially saturated 7-membered ring; no additional aromatic substituents.
N-(pyridin-2-ylmethyl)-1-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cycloheptapyrazole Pyridin-2-ylmethyl, phenyl 2-pyridine isomer with phenyl group; reported insecticidal activity.
5-(6-oxidanylidenecyclohexa-2,4-dien-1-ylidene)-N-(pyridin-4-ylmethyl)-1,2-dihydropyrazole-3-carboxamide Cyclohexadienone-pyrazole Pyridin-4-ylmethyl Oxidanylidene group; unsaturated 6-membered ring.
N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide Cyclohexadienone-pyrazole Benzodioxole, dimethyl-oxidanylidene Electron-withdrawing substituents; potential enhanced metabolic stability.

Key Observations:

  • Positional Isomerism: The target compound’s pyridin-4-ylmethyl group (vs. pyridin-2-ylmethyl in Deng et al.’s compound) may alter steric interactions and hydrogen-bonding capacity, affecting target binding .
  • Functional Groups: Oxidanylidene and benzodioxole groups in compounds introduce redox-active or electron-deficient regions, which could modulate solubility and reactivity .

Physicochemical Properties

  • Crystal Structure: Deng et al.’s compound was characterized by X-ray crystallography, revealing planar pyrazole rings and intermolecular π-π stacking, which may enhance stability and bioavailability . The target compound’s crystal structure is unreported but likely differs due to substituent positioning.

Biological Activity

N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydrocyclohepta core fused with a pyrazole moiety. The molecular formula is C_{15}H_{19}N_{3}O, with a molecular weight of approximately 255.33 g/mol. Key chemical properties include:

  • Molecular Weight : 255.33 g/mol
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • LogP : 2.56 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. This compound is no exception and has been evaluated for several pharmacological activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX enzymes; reduction in edema
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
AnalgesicPain relief in animal models

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation in murine models by inhibiting cyclooxygenase (COX) enzymes. This suggests potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicated that this compound exhibited notable activity against various strains of Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Effects : In vitro studies showed that the compound induced apoptosis in several cancer cell lines through the activation of caspase pathways. This positions it as a candidate for further development in cancer therapeutics.
  • Analgesic Effects : Animal model studies reported significant pain relief comparable to standard analgesics without the associated side effects typically seen with opioid medications.

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